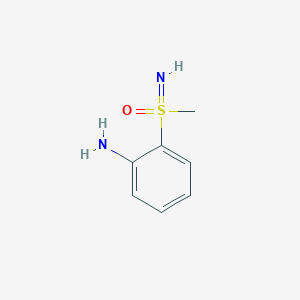
N-(4,4-Diethoxybutyl)acetamide
Übersicht
Beschreibung
“N-(4,4-Diethoxybutyl)acetamide” is an intermediate in the synthesis of “N-(4,4-Diethoxybutyl)-N-ethylnitrous Amide”. It has a molecular weight of 203.28 and a molecular formula of C10H21NO3 .
Synthesis Analysis
The synthesis of “N-(4,4-Diethoxybutyl)acetamide” involves various reactions. For instance, it can be synthesized through the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “N-(4,4-Diethoxybutyl)acetamide” is represented by the canonical SMILES: CCOC(CCCNC(=O)C)OCC . The InChI representation is InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) .Chemical Reactions Analysis
“N-(4,4-Diethoxybutyl)acetamide” can undergo various chemical reactions. For example, it can transform into 3-arylidene-1-pyrrolines through a novel tandem reaction . This reaction involves various arenes with electron-donating and withdrawing groups.Physical And Chemical Properties Analysis
“N-(4,4-Diethoxybutyl)acetamide” has a molecular weight of 203.28 and a molecular formula of C10H21NO3 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 47.6Ų .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase N-(4,4-Diethoxybutyl)acetamide is used in the synthesis of novel inhibitors of Acetyl-CoA Carboxylase, which have in-vitro and in-vivo efficacy on fat oxidation . This application is particularly relevant in the field of diabetes research .
Synthesis of 2-Hetarylpyrrolidines
The compound is used in the synthesis of novel 2-Hetarylpyrrolidines via the reaction of N-(4,4-diethoxybutyl)amidophosphates with C-nucleophiles . This reaction proceeds under mild conditions and gives good yields in the absence of metal-based catalysts . 2-Hetarylpyrrolidines are present in many drug molecules, making this application significant in pharmaceutical research .
Tandem Intramolecular Cyclisation/1,3-Aryl Shift
N-(4,4-Diethoxybutyl)acetamide is used in a novel tandem reaction, which transforms N-(4,4-diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This reaction is significant in the synthesis of complex organic compounds .
Synthesis of Pyrrolidine Derivatives
The compound is used in the synthesis of pyrrolidine derivatives, which are some of the most important and common heterocyclic compounds . These derivatives are used in the synthesis of various drug molecules, making this application important in medicinal chemistry .
Synthesis of Drug Molecules
N-(4,4-Diethoxybutyl)acetamide is used in the synthesis of various drug molecules, including antiviral drugs used in the therapy of hepatitis C, and avanafil, an erectile dysfunction drug . This makes it a valuable compound in the field of drug discovery and development .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry, drug discovery, and other areas of chemical research . This application is significant due to the wide range of uses of heterocyclic compounds .
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of N-(4,4-Diethoxybutyl)acetamide involves a novel tandem reaction, which transforms N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process combines acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .
Result of Action
The result of the action of N-(4,4-Diethoxybutyl)acetamide is the formation of 3-arylidene-1-pyrrolines . The X-ray study of products confirmed the E-stereochemistry of the double bonds formed . Cyclic imines that are formed in high/excellent yields are of interest both from the viewpoint of their biological activity and synthetic usefulness .
Action Environment
The action environment of N-(4,4-Diethoxybutyl)acetamide is influenced by several factors. The best yields (99%) are found in boiling xylene in the presence of TsOH (or 2-nitroresocinol) during 40 (50) hours
Eigenschaften
IUPAC Name |
N-(4,4-diethoxybutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONYJUYWUFMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506548 | |
| Record name | N-(4,4-Diethoxybutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68029-07-2 | |
| Record name | N-(4,4-Diethoxybutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,4-diethoxybutyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

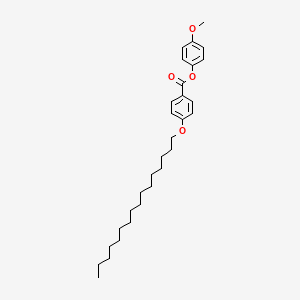
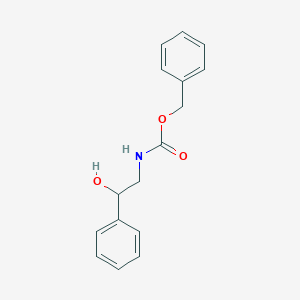
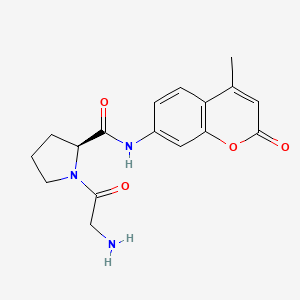
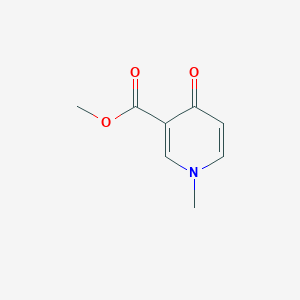
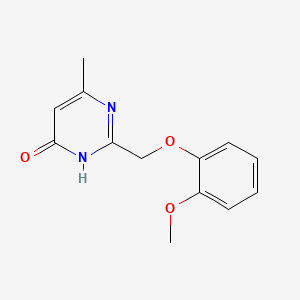
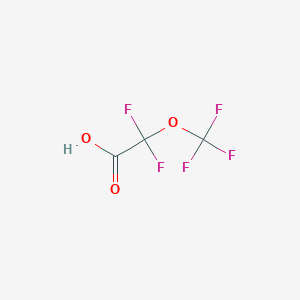
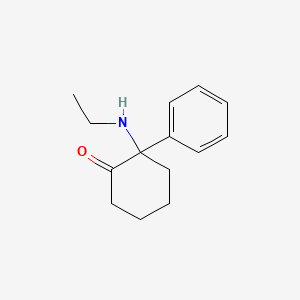
![[3,4-dibenzoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1659708.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)
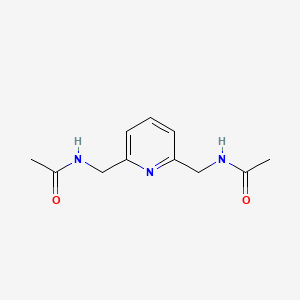
![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)


